An In-Depth Technical Guide to the Synthesis and Properties of 8-(tributylstannyl)isoquinoline
An In-Depth Technical Guide to the Synthesis and Properties of 8-(tributylstannyl)isoquinoline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Organostannanes in Modern Synthesis
In the landscape of contemporary organic chemistry, organostannanes represent a pivotal class of reagents, primarily esteemed for their role in palladium-catalyzed cross-coupling reactions. Among these, the Stille reaction stands out for its remarkable functional group tolerance and its capacity to construct carbon-carbon bonds with surgical precision.[1][2] These attributes have cemented its importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3]
The utility of an organostannane is intrinsically linked to the nature of the organic moiety attached to the tin atom. Heterocyclic organostannanes, in particular, are invaluable building blocks, allowing for the direct introduction of heteroaromatic scaffolds into target molecules. This guide focuses on a specific and highly strategic reagent: 8-(tributylstannyl)isoquinoline. The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The placement of the tributylstannyl group at the 8-position offers a direct synthetic handle for the functionalization of a sterically hindered and electronically distinct position of the isoquinoline ring system, opening avenues for the creation of novel molecular architectures.
This document provides a comprehensive technical overview of the synthesis, properties, and applications of 8-(tributylstannyl)isoquinoline, designed to equip researchers with the foundational knowledge and practical insights necessary for its effective utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. This section details the known physicochemical and predicted spectroscopic data for 8-(tributylstannyl)isoquinoline.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃NSn | [5] |
| Molecular Weight | 418.20 g/mol | [5] |
| CAS Number | 1245816-24-3 | [5] |
| Appearance | Solid | [5] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | * δ 8.5-9.5 (m, 1H, H-1), δ 7.5-8.0 (m, 5H, H-3, H-4, H-5, H-6, H-7), δ 0.9-1.8 (m, 27H, Sn(CH₂CH₂CH₂CH₃)₃) | Theoretical |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) | * δ 150-155 (C-1), δ 120-145 (Ar-C), δ 29.2 (Sn-CH₂-CH₂ -CH₂-CH₃), δ 27.4 (Sn-CH₂-CH₂-CH₂ -CH₃), δ 13.7 (Sn-CH₂-CH₂-CH₂-CH₃ ), δ 10.9 (Sn-CH₂ -CH₂-CH₂-CH₃) | Theoretical |
Note: The predicted NMR data is based on known values for isoquinoline and tributyltin compounds. Actual experimental values may vary.
Synthesis of 8-(tributylstannyl)isoquinoline: A Proposed Route
Part 1: Synthesis of 8-Bromoisoquinoline
The synthesis of 8-bromoisoquinoline is a critical first step. Several methods have been reported, with the direct bromination of isoquinoline under acidic conditions being a common approach.
Experimental Protocol: Bromination of Isoquinoline
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Materials: Isoquinoline, concentrated sulfuric acid, N-Bromosuccinimide (NBS), crushed ice, sodium hydroxide solution, dichloromethane.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a cooling bath, slowly add isoquinoline to well-stirred concentrated sulfuric acid, maintaining the temperature below 30°C.
-
Cool the resulting solution to -25°C using a dry ice/acetone bath.
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Add N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature remains between -26°C and -22°C.
-
Stir the reaction mixture vigorously for several hours at low temperature, gradually allowing it to warm.
-
Pour the reaction mixture onto crushed ice.
-
Carefully neutralize the solution with a cold sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-bromoisoquinoline.
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Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the benzene ring.
-
The low temperature is crucial to control the regioselectivity of the bromination and minimize the formation of byproducts.
-
NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
Part 2: Synthesis of 8-(tributylstannyl)isoquinoline
The conversion of 8-bromoisoquinoline to the target organostannane is proposed to proceed via a lithium-halogen exchange, followed by quenching with an electrophilic tin species.
Proposed Experimental Protocol:
-
Materials: 8-Bromoisoquinoline, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) in hexanes, tributyltin chloride (Bu₃SnCl).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 8-bromoisoquinoline in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or t-butyllithium dropwise via syringe, maintaining the temperature at -78°C. The reaction progress can be monitored by TLC.
-
After the lithium-halogen exchange is complete (typically within 1-2 hours), add tributyltin chloride dropwise at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-(tributylstannyl)isoquinoline.
-
Causality Behind Experimental Choices:
-
Anhydrous and inert conditions are absolutely essential due to the high reactivity of the organolithium intermediates.
-
The low temperature of -78°C is necessary to ensure the stability of the 8-lithioisoquinoline intermediate and prevent side reactions.
-
n-Butyllithium or t-butyllithium are strong bases and effective reagents for lithium-halogen exchange on aryl bromides.
-
Tributyltin chloride is a readily available and effective electrophile for trapping the organolithium species.
Caption: Proposed two-step synthesis of 8-(tributylstannyl)isoquinoline.
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
The primary utility of 8-(tributylstannyl)isoquinoline lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][2] This reaction allows for the formation of a new carbon-carbon bond at the 8-position of the isoquinoline ring with a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates.
General Stille Coupling Protocol:
-
Materials: 8-(tributylstannyl)isoquinoline, organic halide or triflate, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃), ligand (if necessary, e.g., PPh₃, AsPh₃), solvent (e.g., toluene, DMF, dioxane), and additives (optional, e.g., LiCl, CuI).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 8-(tributylstannyl)isoquinoline, the organic electrophile, the palladium catalyst, and any ligands or additives.
-
Add the degassed solvent and heat the reaction mixture to the desired temperature (typically between 80-120°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent.
-
Workup typically involves filtration to remove the catalyst and washing with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Purify the product by column chromatography.
-
Mechanistic Rationale:
The catalytic cycle of the Stille reaction is well-established and proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its organic group (the isoquinoline moiety) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling
Organotin compounds are known for their toxicity and should be handled with appropriate precautions in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Toxicity: Tributyltin compounds are toxic if swallowed or absorbed through the skin and can cause severe eye irritation.[6] They are also suspected of causing reproductive and developmental harm.
-
Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations.
Conclusion
8-(tributylstannyl)isoquinoline is a valuable synthetic intermediate that provides a direct route to the functionalization of the 8-position of the isoquinoline nucleus. While a detailed, peer-reviewed synthesis and full characterization are not yet prominent in the literature, its preparation via a logical two-step sequence from isoquinoline is highly feasible. Its primary application in Stille cross-coupling reactions opens the door to a wide array of novel 8-substituted isoquinoline derivatives for applications in medicinal chemistry and materials science. Researchers employing this reagent should proceed with a strong understanding of the underlying principles of organometallic chemistry and adhere to strict safety protocols.
References
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Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
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Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
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Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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Vapourtec. (n.d.). Lithiation. Retrieved January 16, 2026, from [Link]
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Wikipedia. (2023, October 29). Stille reaction. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 16, 2026, from [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
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S. P. H. Mee, V. Lee, J. E. Baldwin, Angew. Chem. Int. Ed., 2004 , 43, 1132-1136. [Link]
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J.-H. Li, Y. Liang, D.-P. Wang, W.-J. Liu, Y.-X. Xie, D.-L. Yin, J. Org. Chem., 2005 , 70, 2832-2834. [Link]
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H. Huang, H. Jiang, K. Chen, H. Liu, J. Org. Chem., 2009 , 74, 5599-5602. [Link]
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